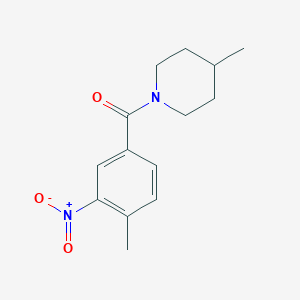
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones. It features a nitrophenyl group and a piperidine ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ketone group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine)
Hydrolysis: Sodium hydroxide, hydrochloric acid
Major Products Formed
Reduction: (4-Methyl-3-aminophenyl)(4-methylpiperidin-1-yl)methanone
Substitution: Various substituted derivatives depending on the electrophile used
Hydrolysis: 4-Methyl-3-nitrobenzoic acid and 4-methylpiperidine
Wirkmechanismus
The mechanism of action of (4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone: Features a nitrophenyl group and a piperidine ring.
(4-Methyl-3-aminophenyl)(4-methylpiperidin-1-yl)methanone: Similar structure but with an amino group instead of a nitro group.
(4-Methyl-3-nitrophenyl)(4-ethylpiperidin-1-yl)methanone: Similar structure but with an ethyl group on the piperidine ring.
Uniqueness
(4-Methyl-3-nitrophenyl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of both a nitrophenyl group and a piperidine ring, which confer specific chemical and biological properties
Eigenschaften
IUPAC Name |
(4-methyl-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10-5-7-15(8-6-10)14(17)12-4-3-11(2)13(9-12)16(18)19/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGSMPPGZGSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B392820.png)


![2-(naphthalen-2-yl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B392823.png)





![N-{(3,4-dimethoxyphenyl)[(phenylacetyl)amino]methyl}-2-phenylacetamide](/img/structure/B392835.png)

![5-[4-(Benzyloxy)-3-methoxybenzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B392840.png)
![(4Z)-4-{[4-(HEXYLOXY)PHENYL]METHYLIDENE}-1-(4-NITROPHENYL)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B392841.png)
